

# Paniculoside II CAS number and chemical identifiers

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## Compound of Interest

Compound Name: *Paniculoside II*

Cat. No.: *B15145900*

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## Paniculoside II: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Paniculoside II**, a diterpenoid glycoside first identified in *Stevia rebaudiana*, is a natural compound of growing interest within the scientific community. This technical guide provides a detailed overview of **Paniculoside II**, consolidating its chemical identity, and exploring its biological activities. While research is ongoing, preliminary evidence suggests potential anti-inflammatory and antioxidant properties, positioning it as a compound of interest for further investigation in drug discovery and development. This document summarizes the current, albeit limited, scientific knowledge and provides standardized protocols for future research.

### Chemical Identity

**Paniculoside II** is chemically classified as a diterpenoid glycoside. Its core structure is a kaurane diterpene linked to a glucose molecule. The complete chemical identification of **Paniculoside II** is crucial for standardized research and is detailed below.

Table 1: Chemical Identifiers for **Paniculoside II**

Identifier	Value	Source
CAS Number	60129-64-8	[1][2]
Molecular Formula	C <sub>26</sub> H <sub>40</sub> O <sub>9</sub>	[1]
Molecular Weight	496.59 g/mol	[1]
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl](1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0 <sup>1,10</sup> .0 <sup>4,9</sup> ]hexadecane-5-carboxylate	[1]
InChI	InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-31H,4-11H2,1-3H3/t13-,14+,15-,16+,17+,18+,19-,20+,21-,22-,24+,25-,26+/m1/s1	[1]
InChIKey	OHCCJDCXGVSWSO- WWXRUBGDSA-N	[1]
SMILES	C[C@]12CCC--INVALID-LINK--(--INVALID-LINK--O)CO">C@HO)C(=O)O[C@@H]5--INVALID-LINK--CO)O">C@HO	[1]

## Biological Activities and Therapeutic Potential

Initial investigations into the biological profile of **Paniculoside II** suggest that it may possess anti-inflammatory and antioxidant properties. These activities are critical areas of research in the development of new therapeutic agents for a wide range of diseases.

## Anti-inflammatory Activity

Chronic inflammation is a key component in the pathophysiology of numerous diseases. Compounds with anti-inflammatory properties are therefore of significant therapeutic interest. While specific quantitative data for **Paniculoside II** is not yet widely published, the general anti-inflammatory potential of related diterpenoid glycosides suggests this is a promising area of investigation.

## Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in cellular damage and the progression of various diseases. Antioxidants can mitigate this damage. The potential antioxidant activity of **Paniculoside II** is an area that warrants further detailed investigation.

## Experimental Protocols

To facilitate further research and ensure the reproducibility of results, this section provides detailed methodologies for key in vitro assays relevant to the assessment of **Paniculoside II**'s biological activities.

### In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for potential anti-inflammatory agents by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

Materials:

- RAW 264.7 murine macrophage cell line

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Paniculoside II** (dissolved in DMSO, with final DMSO concentration not exceeding 0.1%)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
- Nitrite standard (Sodium Nitrite)
- 96-well cell culture plates

#### Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **Paniculoside II** for 1 hour.
- Stimulate the cells with LPS (1  $\mu\text{g}/\text{mL}$ ) for 24 hours. A negative control (cells with media only) and a positive control (cells with LPS only) should be included.
- After incubation, collect 50  $\mu\text{L}$  of the cell culture supernatant from each well.
- Add 50  $\mu\text{L}$  of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.
- The percentage of NO inhibition is calculated as:  $[1 - (\text{Absorbance of treated group} / \text{Absorbance of LPS control group})] \times 100$ .

- The IC<sub>50</sub> value, the concentration of **Paniculoside II** that inhibits 50% of NO production, can be determined from a dose-response curve.

## In Vitro Antioxidant Activity Assays

### 3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

- DPPH solution in methanol (e.g., 0.1 mM)
- **Paniculoside II** dissolved in methanol at various concentrations
- Ascorbic acid or Trolox as a positive control
- 96-well microplate

Procedure:

- Add 100  $\mu$ L of various concentrations of **Paniculoside II** or standard to the wells of a 96-well plate.
- Add 100  $\mu$ L of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- The percentage of DPPH radical scavenging activity is calculated as:  $[1 - (\text{Absorbance of sample} / \text{Absorbance of control})] \times 100$ .
- The IC<sub>50</sub> value is determined from a dose-response curve.

### 3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation.

#### Materials:

- ABTS solution (e.g., 7 mM)
- Potassium persulfate solution (e.g., 2.45 mM)
- **Paniculoside II** dissolved in a suitable solvent at various concentrations
- Ascorbic acid or Trolox as a positive control
- 96-well microplate

#### Procedure:

- Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Add 10  $\mu$ L of various concentrations of **Paniculoside II** or standard to the wells of a 96-well plate.
- Add 190  $\mu$ L of the diluted ABTS radical solution to each well.
- Incubate the plate in the dark at room temperature for 6 minutes.
- Measure the absorbance at 734 nm.
- The percentage of ABTS radical scavenging activity is calculated as:  $[1 - (\text{Absorbance of sample} / \text{Absorbance of control})] \times 100$ .
- The IC<sub>50</sub> value is determined from a dose-response curve.

## In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Target cell line (e.g., a cancer cell line or a normal cell line)
- Appropriate cell culture medium
- **Paniculoside II** dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates

Procedure:

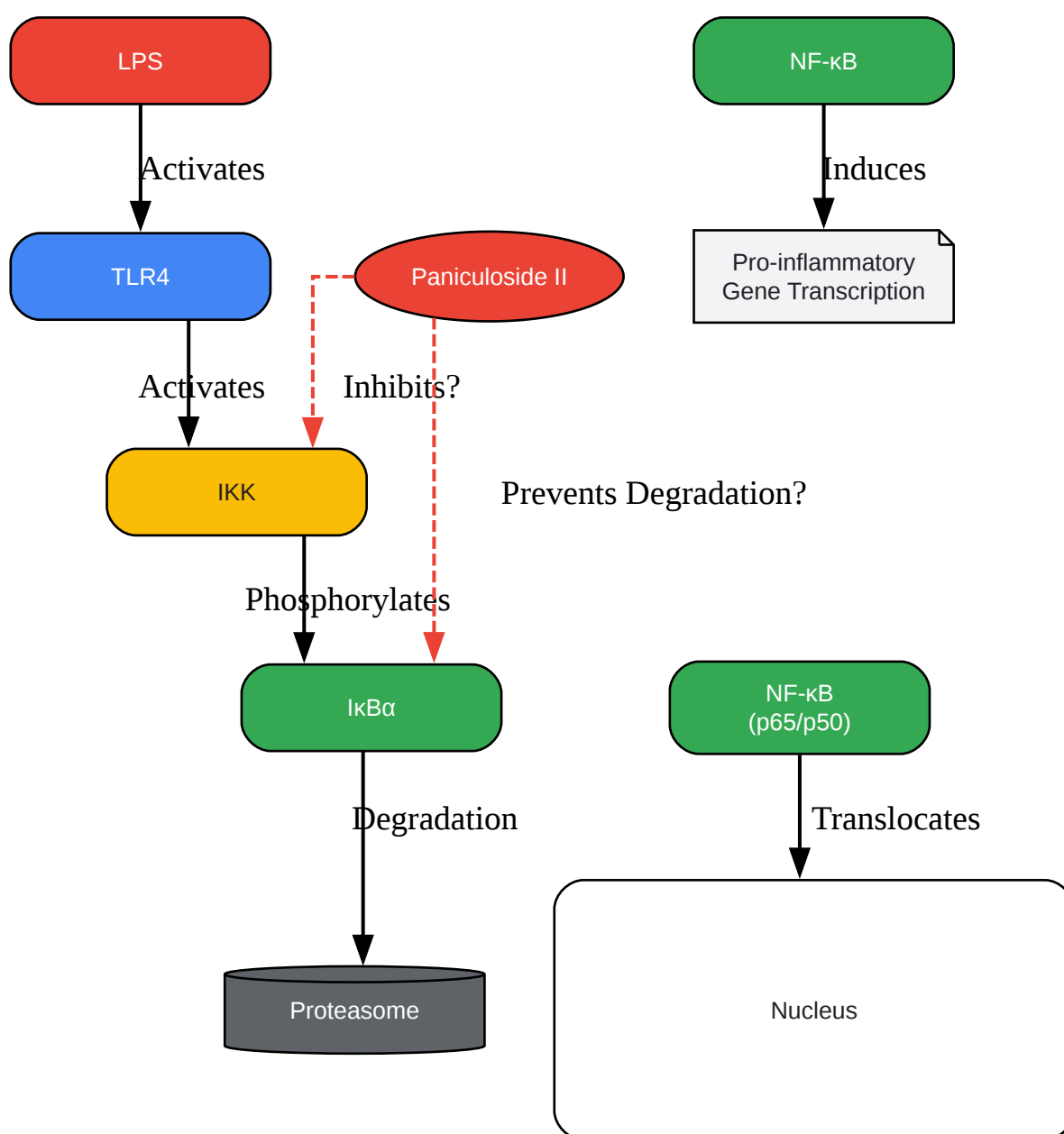
- Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
- Treat the cells with various concentrations of **Paniculoside II** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
- After the treatment period, add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Carefully remove the medium and add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is calculated as:  $(\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$ .
- The IC<sub>50</sub> value, the concentration of **Paniculoside II** that causes 50% inhibition of cell growth, can be determined from a dose-response curve.

## Signaling Pathway Analysis

To understand the molecular mechanisms underlying the biological activities of **Paniculoside II**, it is essential to investigate its effects on key cellular signaling pathways. The following are proposed workflows for studying its impact on major inflammation-related pathways.

### NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.





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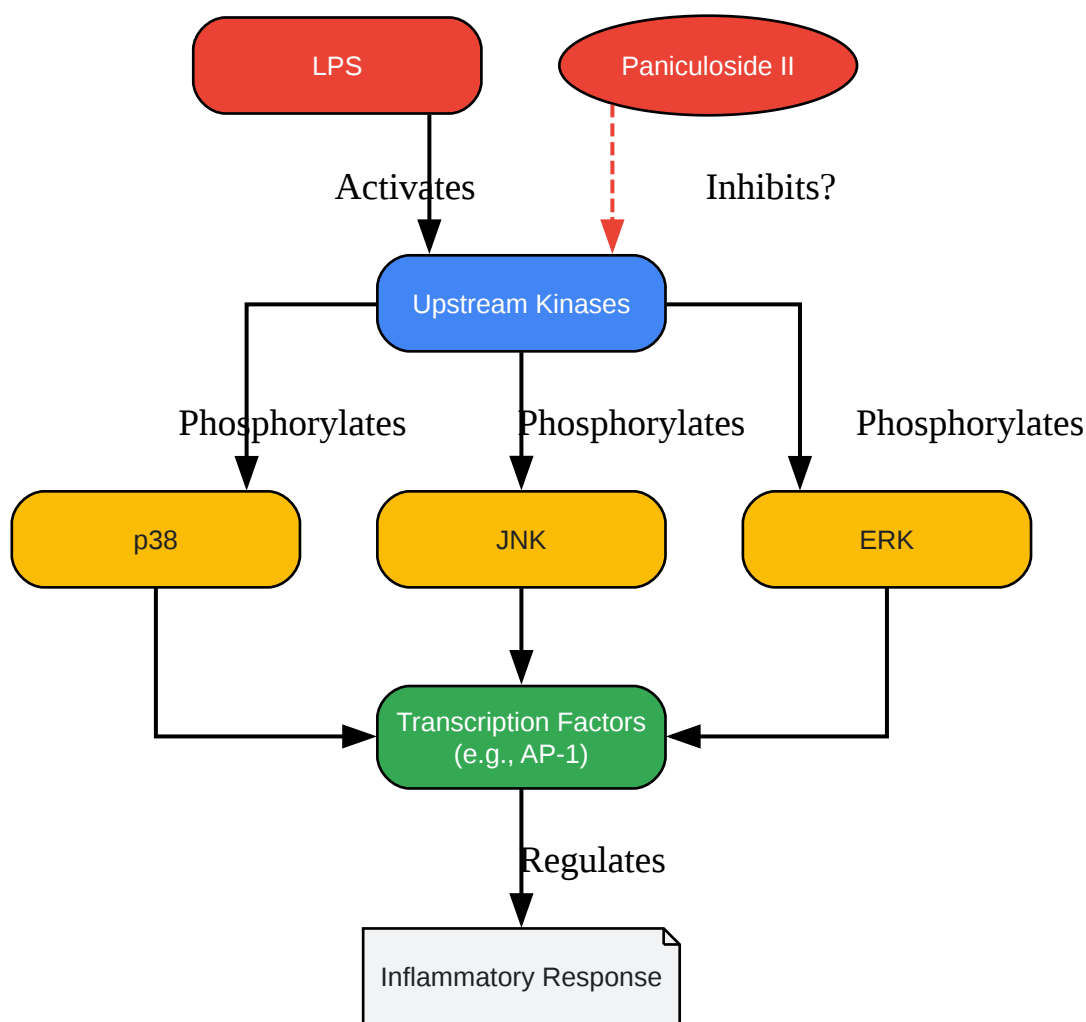
Caption: Proposed mechanism of **Paniculoside II** on the NF- $\kappa$ B signaling pathway.

Experimental Workflow: Western Blot Analysis of NF- $\kappa$ B Pathway Proteins

- Cell Culture and Treatment: Culture RAW 264.7 cells and treat with **Paniculoside II** and/or LPS as described in the NO production assay.
- Protein Extraction: Lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
- Antibody Incubation: Probe the membrane with primary antibodies against key NF- $\kappa$ B pathway proteins (e.g., phospho-p65, total p65, phospho-I $\kappa$ B $\alpha$ , total I $\kappa$ B $\alpha$ ) and a loading control (e.g.,  $\beta$ -actin or GAPDH).
- Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
- Analysis: Quantify the band intensities to determine the effect of **Paniculoside II** on the phosphorylation and degradation of NF- $\kappa$ B pathway proteins.

## MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial in transducing extracellular signals to cellular responses, including inflammation.



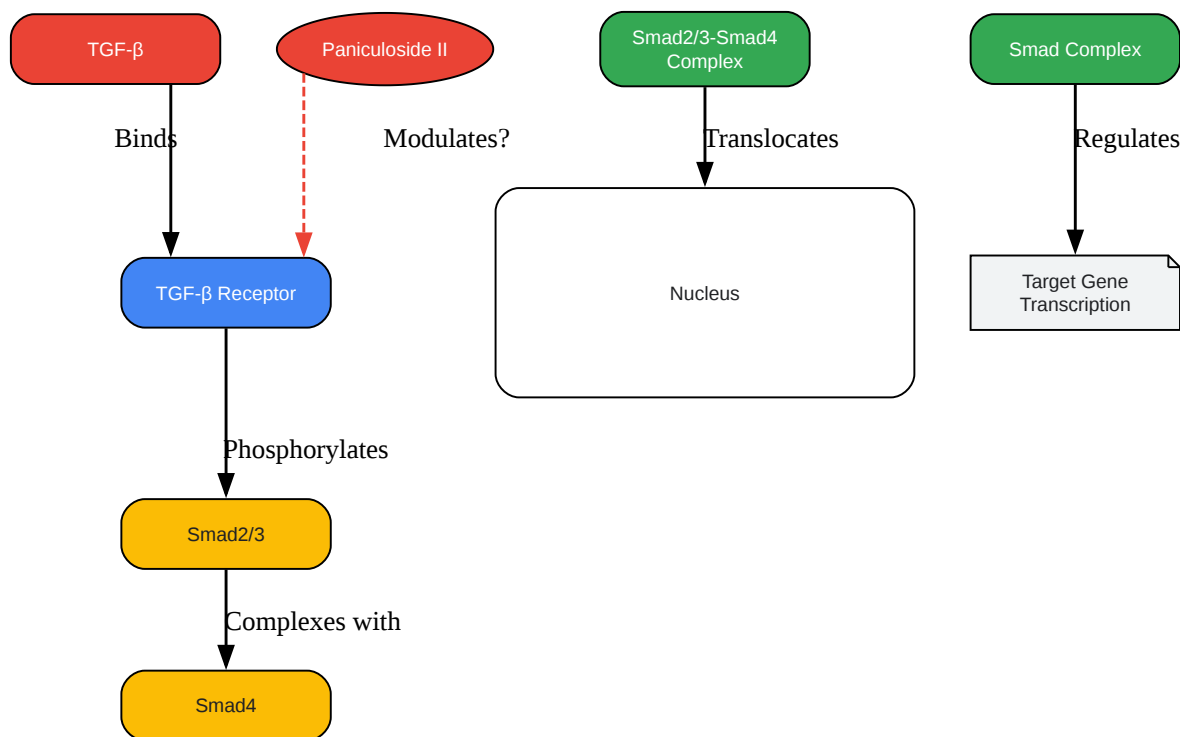
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Caption: Potential influence of **Paniculoside II** on the MAPK signaling pathway.

Experimental Workflow: Western Blot Analysis of MAPK Phosphorylation The experimental workflow is similar to that for the NF- $\kappa$ B pathway, but using primary antibodies specific for phosphorylated and total forms of p38, JNK, and ERK.

## TGF- $\beta$ Signaling Pathway

The Transforming Growth Factor-beta (TGF- $\beta$ ) pathway is involved in a wide range of cellular processes, including inflammation and tissue repair.



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Caption: Hypothetical interaction of **Paniculose II** with the TGF-β signaling pathway.

Experimental Workflow: Western Blot Analysis of Smad Phosphorylation The experimental workflow is similar to the previous Western blot protocols, using primary antibodies against phosphorylated and total Smad2, Smad3, and Smad4.

## Future Directions

The current body of research on **Paniculose II** is in its nascent stages. To fully elucidate its therapeutic potential, further in-depth studies are required. Key areas for future investigation include:

- Quantitative analysis of its anti-inflammatory and antioxidant activities to establish robust IC<sub>50</sub> values and compare its potency with existing compounds.
- Comprehensive cytotoxicity screening against a broad panel of cancer and normal cell lines to determine its safety profile and potential as an anticancer agent.
- In-depth mechanistic studies to confirm its effects on the NF-κB, MAPK, and TGF-β signaling pathways and to identify its direct molecular targets.
- In vivo studies in animal models of inflammatory diseases to evaluate its efficacy and pharmacokinetics.

## Conclusion

**Paniculoside II** is a natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. This technical guide provides a foundational resource for researchers, summarizing its chemical identity and offering detailed protocols for its biological evaluation. Further rigorous scientific investigation is essential to unlock the full therapeutic potential of this promising compound.

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